Iprobenfos-d5
Description
Significance of Stable Isotope Labeled Compounds in Advanced Research
The strategic incorporation of deuterium (B1214612) into a molecule offers a subtle yet powerful modification that does not significantly alter its chemical properties but provides a distinct mass signature. This characteristic is the foundation of its widespread use in advanced research.
Role of Deuteration in Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone of analytical chemistry, and deuterated compounds play a critical role in enhancing its capabilities. thalesnano.com In hydrogen-deuterium exchange mass spectrometry (HDX-MS), the exchange rates of amide protons in a protein with deuterium in a solvent are measured to provide insights into protein conformation, dynamics, and interactions. chromatographyonline.comacs.org This technique is invaluable for studying protein higher-order structure and can be used to compare a control with an analyte by measuring the relative increase in mass from deuterium uptake over time. chromatographyonline.com The distinct mass difference between the deuterated and non-deuterated (or protiated) versions of a molecule allows for their clear differentiation in a mass spectrum, which is fundamental for their use as internal standards. clearsynth.com
Deuterated Compounds as Internal Standards and Tracers in Quantitative Analysis
One of the most significant applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS and LC-MS). scioninstruments.commonadlabtech.com An internal standard is a known amount of a substance added to a sample to correct for variations that can occur during sample preparation and analysis. monadlabtech.com Deuterated analogues are considered the gold standard for internal standards because they are chemically almost identical to the analyte of interest, meaning they behave similarly during extraction, chromatography, and ionization. scioninstruments.comscispace.com This similarity helps to compensate for matrix effects, where other components in a complex sample can interfere with the analyte's signal, leading to more accurate and precise quantification. clearsynth.comlcms.cz By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can accurately determine the concentration of the target compound in the sample. clearsynth.com
Furthermore, deuterated compounds are utilized as tracers to investigate the metabolic fate of molecules in biological systems. By introducing a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion, providing crucial information for fields such as drug development and environmental science. thalesnano.com
Contextualization of Iprobenfos-d5 within Agrochemical Research
The principles of deuteration find direct and impactful application within the domain of agrochemical research. The development and use of deuterated analogues of pesticides, such as this compound, are critical for monitoring their environmental fate and ensuring food safety.
Overview of Iprobenfos (B1672157) as an Organophosphorus Fungicide of Research Interest
Iprobenfos, also known as Kitazin, is a systemic organophosphorus fungicide used to control fungal diseases in crops, particularly rice blast caused by Pyricularia oryzae. medchemexpress.comndpublisher.in It functions by inhibiting the biosynthesis of phosphatidylcholine, a key component of fungal cell membranes. ndpublisher.inresearchgate.net As an organophosphorus pesticide, its widespread use necessitates the development of sensitive and reliable analytical methods to monitor its presence in environmental samples and agricultural products. jetir.org Research into the detection and quantification of Iprobenfos is ongoing, with various analytical techniques being developed and refined. researchgate.net
Rationale for Deuteration of Iprobenfos (this compound) for Mechanistic and Analytical Research
The rationale for creating a deuterated version of Iprobenfos, namely this compound, is rooted in the need for a highly effective internal standard for its quantitative analysis. In complex matrices such as soil, water, and food products, accurately measuring trace levels of Iprobenfos can be challenging due to matrix effects and potential losses during sample preparation.
By using this compound as an internal standard in methods like LC-MS/MS, analytical chemists can significantly improve the accuracy and reproducibility of their measurements. lcms.cz The this compound, being chemically analogous to the native Iprobenfos, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-deuterated Iprobenfos, enabling precise quantification by calculating the ratio of the analyte peak area to the internal standard peak area. scioninstruments.com This approach is crucial for regulatory monitoring, environmental fate studies, and ensuring that Iprobenfos residues in food are below established safety limits.
Research Findings Summary
| Application of Deuteration | Description | Key Advantages |
| Mass Spectrometry | Used in techniques like HDX-MS to study protein structure and dynamics. chromatographyonline.comacs.org | Provides insights into molecular conformation and interactions. chromatographyonline.com |
| Internal Standards | Added in known quantities to samples for quantitative analysis. monadlabtech.com | Corrects for analytical variability and matrix effects, improving accuracy and precision. clearsynth.comlcms.cz |
| Metabolic Tracers | Used to follow the metabolic pathways of compounds in biological systems. thalesnano.com | Enables detailed understanding of absorption, distribution, metabolism, and excretion. thalesnano.com |
Properties
Molecular Formula |
C₁₃H₁₆D₅O₃PS |
|---|---|
Molecular Weight |
293.37 |
Synonyms |
Phosphorothioic acid O,O-bis(1-methylethyl) S-(phenylmethyl) ester-d5; _x000B_Phosphorothioic acid S-benzyl O,O-diisopropyl ester-d5; IBP; Isokitazine-d5; Kitazin 17-d5; Kitazin L-d5; Kitazin P-d5; O,O-Diisopropyl S-benzyl phosphorothioate-d5; O,O-Diisoprop |
Origin of Product |
United States |
Synthesis and Characterization for Research Applications of Iprobenfos D5
Synthetic Methodologies for Deuterated Iprobenfos (B1672157) (Iprobenfos-d5)
The synthesis of this compound necessitates the strategic incorporation of deuterium (B1214612) atoms into the molecular structure of Iprobenfos. This is typically achieved by utilizing deuterated precursors in the synthetic pathway.
Precursor Compounds and Reaction Pathways for Deuterium Incorporation
The synthesis of Iprobenfos generally involves the reaction of a diisopropyl phosphite (B83602) with sulfur and a benzyl (B1604629) halide. To introduce deuterium into the Iprobenfos molecule, one or more of these precursors must be deuterated. A plausible and targeted approach for synthesizing this compound is through the use of a deuterated benzyl precursor.
A key deuterated precursor for the synthesis of this compound is benzyl-d5 alcohol . This can be synthesized through various established methods for deuterium labeling of aromatic rings. Once obtained, benzyl-d5 alcohol can be converted to benzyl-d5 bromide or benzyl-d5 chloride through reaction with the corresponding hydrohalic acid or other halogenating agents.
The subsequent reaction pathway would involve the following steps:
Formation of Diisopropyl Phosphite: This precursor is typically synthesized by reacting phosphorus trichloride (B1173362) with isopropanol (B130326). For the synthesis of this compound with deuterium on the benzyl group, standard, non-deuterated isopropanol is used.
Sulfurization: Diisopropyl phosphite is then reacted with elemental sulfur in the presence of a base, such as sodium hydroxide, to form O,O-diisopropyl phosphorothioate (B77711).
Alkylation with Deuterated Benzyl Halide: The final step is the alkylation of O,O-diisopropyl phosphorothioate with the synthesized benzyl-d5 halide (e.g., benzyl-d5 bromide). This reaction, typically carried out in a suitable solvent, yields the final product, this compound.
| Step | Reactants | Product |
| 1 | Phosphorus trichloride, Isopropanol | Diisopropyl phosphite |
| 2 | Diisopropyl phosphite, Sulfur, Base | O,O-diisopropyl phosphorothioate |
| 3 | O,O-diisopropyl phosphorothioate, Benzyl-d5 bromide | This compound |
Strategies for Site-Specific Deuterium Labeling of Iprobenfos
Site-specific deuterium labeling is crucial for mechanistic studies and for creating internal standards with a specific mass shift. The strategy for labeling Iprobenfos is dictated by the choice of the deuterated precursor.
Labeling on the Benzyl Group: As described above, using a pre-labeled benzyl-d5 precursor ensures that the five deuterium atoms are specifically located on the aromatic ring of the benzyl moiety. This is a common strategy as the benzyl group is a stable part of the molecule and less likely to undergo hydrogen-deuterium exchange under typical environmental or biological conditions.
Labeling on the Isopropyl Groups: An alternative strategy would involve the use of deuterated isopropanol, such as isopropanol-d7 , to introduce deuterium into the two isopropyl groups. If fully deuterated isopropanol (isopropanol-d8) were used, this would result in Iprobenfos-d14. To achieve a specific number of deuterium labels, partially deuterated isopropanol could be synthesized or sourced. For instance, to synthesize a d7 variant, one could potentially use a mixture of deuterated and non-deuterated isopropanol, though this would lead to a mixture of isotopologues. A more precise method would involve the synthesis of isopropanol with a specific deuteration pattern.
Spectroscopic and Chromatographic Validation for Isotopic Purity and Identity
Following synthesis, the this compound product must be rigorously analyzed to confirm its chemical identity, isotopic incorporation, and purity.
Mass Spectrometric Confirmation of Deuterium Incorporation
Mass spectrometry (MS) is the primary technique for confirming the successful incorporation of deuterium atoms. The analysis of this compound by MS will show a mass shift in the molecular ion peak compared to the unlabeled Iprobenfos.
The expected molecular weight of unlabeled Iprobenfos (C₁₃H₂₁O₃PS) is approximately 288.34 g/mol . For this compound, where five hydrogen atoms have been replaced by five deuterium atoms, the expected molecular weight would be approximately 293.37 g/mol .
Expected Mass Spectrometric Data for this compound:
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| Iprobenfos | C₁₃H₂₁O₃PS | 288.0949 | 289.1022 |
| This compound | C₁₃H₁₆D₅O₃PS | 293.1264 | 294.1337 |
The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium labels. For instance, if the benzyl group is deuterated, fragments containing this group, such as the benzyl-d5 cation (m/z 96), would show the corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the exact position of the deuterium labels.
¹H NMR: In the ¹H NMR spectrum of this compound with a deuterated benzyl group, the signals corresponding to the aromatic protons of the benzyl ring would be absent or significantly diminished. The remaining signals for the isopropyl and methylene (B1212753) protons would be present.
¹³C NMR: The ¹³C NMR spectrum would show the signals for the carbon atoms attached to deuterium, which would appear as multiplets due to C-D coupling and would have a characteristic upfield shift compared to the corresponding carbons in unlabeled Iprobenfos.
³¹P NMR: The ³¹P NMR spectrum is useful for confirming the organophosphate structure. The chemical shift of the phosphorus atom in this compound is expected to be very similar to that of unlabeled Iprobenfos, as the deuterium labeling is remote from the phosphorus center.
Chromatographic Purity Assessment for Analytical Standard Applications
For this compound to be used as an analytical standard, its chemical purity must be high. This is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is commonly used to determine the purity of organophosphate pesticides. A single, sharp peak in the chromatogram indicates a high degree of chemical purity. The retention time of this compound would be very similar to that of unlabeled Iprobenfos.
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can also be employed for purity analysis. The compound should elute as a single peak, and the peak area can be used to quantify the purity, typically aiming for >98% or higher for an analytical standard.
Illustrative Chromatographic Purity Data:
| Technique | Column | Purity (%) |
| GC-FID | DB-5ms, 30 m x 0.25 mm, 0.25 µm | >99 |
| HPLC-UV | C18, 4.6 x 150 mm, 5 µm | >99 |
By combining these synthetic and analytical methodologies, high-purity, isotopically labeled this compound can be reliably produced for its critical role as an internal standard in a variety of research and analytical applications.
Advanced Analytical Methodologies Utilizing Iprobenfos D5
Role of Iprobenfos-d5 as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com The IS is chosen to be a compound that is chemically similar to the analyte but is not naturally present in the samples. scioninstruments.com this compound serves as an ideal internal standard for the analysis of its non-deuterated counterpart, Iprobenfos (B1672157), and other related pesticides. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. scioninstruments.combiopharmaservices.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in various matrices. ontosight.aijst.go.jp The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample. ontosight.aiepa.gov This "spiked" sample is then processed and analyzed by mass spectrometry.
The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the naturally occurring analyte (e.g., Iprobenfos) and the isotopically labeled internal standard (this compound). ontosight.ai Because the analyte and the internal standard are chemically identical, they behave similarly during extraction, cleanup, and chromatographic separation. scioninstruments.com Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. epa.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, an accurate concentration of the analyte in the original sample can be determined, independent of sample recovery. epa.gov This makes IDMS a definitive method for pesticide residue analysis, capable of producing highly reliable and traceable results. jst.go.jp
Matrix effects are a significant challenge in the analysis of pesticide residues in complex samples like food and environmental matrices. tandfonline.comnih.gov These effects, which can either suppress or enhance the analyte signal during mass spectrometric detection, are caused by co-eluting compounds from the sample matrix. tandfonline.com Such signal fluctuations can lead to inaccurate quantification. tandfonline.com
The use of a stable isotope-labeled internal standard like this compound is considered one of the most effective strategies to compensate for matrix effects. researchgate.net Because this compound is structurally and chemically almost identical to Iprobenfos, it experiences the same matrix effects. nih.gov Any suppression or enhancement of the Iprobenfos signal will be mirrored by the this compound signal. By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix effects is largely canceled out, leading to a significant improvement in analytical accuracy and precision. lcms.cz While matrix-matched calibration can also be used to mitigate matrix effects, the use of an isotope-labeled internal standard is often preferred for its superior ability to correct for these interferences. nih.govresearchgate.net
Sample Preparation Techniques for Complex Environmental and Biological Matrices
Effective sample preparation is crucial for isolating target analytes from complex matrices and removing interfering substances prior to instrumental analysis. rocker.com.tw Several techniques are employed for the extraction and cleanup of samples for pesticide residue analysis, each with its own advantages.
The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural products. quechers.eucvuas.de The procedure involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts. cvuas.de A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a sorbent to remove interfering matrix components. cvuas.deresearchgate.net
This compound, as an internal standard, is typically added at the beginning of the QuEChERS procedure. quechers.eu This ensures that it undergoes the same extraction and cleanup process as the target analytes, allowing for accurate correction of any procedural losses. The QuEChERS method is valued for its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides and matrices. quechers.eusigmaaldrich.com
Table 1: Typical Steps in a QuEChERS Procedure
| Step | Description |
| 1. Sample Homogenization | A representative portion of the sample is homogenized. |
| 2. Extraction | The homogenized sample is placed in a tube, and acetonitrile and an internal standard (e.g., this compound) are added. The tube is shaken vigorously. |
| 3. Salting Out | Extraction salts are added, and the mixture is centrifuged to separate the layers. |
| 4. Dispersive SPE Cleanup | An aliquot of the supernatant is transferred to a cleanup tube containing sorbents. The tube is shaken and centrifuged. |
| 5. Analysis | The final extract is ready for analysis by GC-MS/MS or LC-MS/MS. |
Source: Adapted from various QuEChERS methodology descriptions. quechers.eusigmaaldrich.com
A study on the determination of 133 pesticide residues in chenpi (dried citrus peel) utilized a modified QuEChERS method with GC-MS/MS. nih.gov The method involved extraction with acetonitrile and cleanup with specific sorbents, using an internal standard for quantification. nih.gov The average recoveries for the spiked pesticides ranged from 70.0% to 112.2%, with relative standard deviations between 0.2% and 14.4%, demonstrating the effectiveness of the method. nih.gov
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are traditional and widely used techniques for sample cleanup and concentration. biotage.comnih.gov
Liquid-Liquid Extraction (LLE) involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com While effective, LLE can be labor-intensive, require large volumes of organic solvents, and sometimes suffer from incomplete phase separation and emulsion formation. waters.com
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher analyte recovery, more efficient separation of interferences, reduced solvent consumption, and easier automation. rocker.com.twthermofisher.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com The analytes of interest are retained on the sorbent, while interfering compounds are washed away. thermofisher.com The analytes are then eluted with a small volume of a different solvent. thermofisher.com The choice of sorbent and solvents is critical for the selectivity of the extraction. A comparison of SPE and LLE methods for the determination of methadone in biological samples found that SPE provided better extraction efficiency. nih.gov
Table 2: Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. biotage.com | Partitioning between a solid and a liquid. thermofisher.com |
| Solvent Consumption | High | Low |
| Selectivity | Lower | Higher |
| Automation Potential | Difficult | Easy |
| Emulsion Formation | Common | Avoided biotage.com |
Source: Compiled from various sources comparing LLE and SPE. rocker.com.twbiotage.comwaters.com
Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. thermofisher.com The high temperature and pressure increase the efficiency and speed of the extraction process, significantly reducing extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. acs.orgusda.gov
ASE is particularly useful for increasing sample throughput in busy analytical laboratories. thermoscientific.com The technique has been successfully applied to the extraction of pesticide residues from various matrices, including soil and food products. acs.orgthermoscientific.com An automated ASE system can process multiple samples sequentially, further enhancing laboratory efficiency. thermofisher.comthermoscientific.com Research has shown that ASE can achieve comparable or even better recoveries than traditional methods while using significantly less solvent and time. usda.govfishersci.com For instance, the extraction of pesticide residues from food samples, which could take hours with traditional methods, can be completed in about 15 minutes per sample using ASE. fishersci.com
Table 3: Operating Parameters for Accelerated Solvent Extraction (ASE)
| Parameter | Typical Value/Range |
| Temperature | 100 °C thermoscientific.com |
| Pressure | 1500 psi thermoscientific.com |
| Static Time | 5 min thermoscientific.com |
| Solvent Volume | 15–50 mL thermoscientific.com |
| Extraction Time | 12–17 min thermoscientific.com |
Source: Based on typical ASE conditions for pesticide residue analysis. thermoscientific.comfishersci.com
Chromatographic Separation Techniques for this compound and Analytes
Chromatographic separation is a critical step that precedes mass spectrometric detection, designed to separate the target analytes from matrix interferences. Both gas and liquid chromatography are routinely employed for the analysis of iprobenfos, with the chromatographic behavior of this compound closely mirroring that of the non-deuterated form. vulcanchem.com
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like iprobenfos. When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both identification and quantification. nih.gov In the analysis of this compound and its parent compound, specific capillary columns and optimized thermal gradients are used to achieve effective separation from complex matrix components.
Commonly used columns include general-purpose 5% phenyl / 95% methylpolysiloxane columns (such as HP-5 MS) and the Thermo Scientific TR-Pesticide column. mdpi.comshimadzu.comthermofisher.com To address challenges like matrix interference, which can obscure analyte peaks, some methods employ a twin-line MS system with two columns of different separation characteristics, such as a general-purpose column and a trifluoropropyl methyl polysiloxane column. shimadzu.com This dual-column approach allows for confirmation of the analyte peak and ensures more accurate detection. shimadzu.com While mass spectrometry is the most common detector due to its specificity, other GC detectors like Flame Ionization Detectors (FID) and Nitrogen–Phosphorus Detectors (NPD) are also used in pesticide analysis, though MS provides the most definitive identification. researchgate.netlcservicesltd.co.uk
Table 1: Example of Gas Chromatography (GC) Parameters for Iprobenfos Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | GC-QTOF/MS | mdpi.com |
| Column | HP-5 MS UI (30 m × 0.25 mm, 0.25 μm) | mdpi.com |
| Carrier Gas | Helium (>99.999% purity) | mdpi.com |
| Flow Rate | 1.2 mL/min (constant flow) | mdpi.com |
| Injection Temp. | 270 °C | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
| Oven Program | Start 40°C (1 min), ramp 30°C/min to 130°C, ramp 5°C/min to 250°C, ramp 10°C/min to 300°C (7 min hold) | mdpi.com |
| System | GC-MS/MS | thermofisher.com |
| Column | TR-Pesticide (30 m x 0.25 mm i.d., 0.25 µm film) | thermofisher.com |
| Injection | Splitless | thermofisher.com |
For pesticides that are thermally unstable or non-volatile, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the preferred separation techniques. nih.gov These methods separate compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. The use of UHPLC systems, which operate at higher pressures and use columns with smaller particles, allows for faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.com
Reversed-phase chromatography is commonly used for iprobenfos analysis, with C18 columns being a popular choice. mdpi.commdpi.com The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. mdpi.com
Table 2: Example of Liquid Chromatography (LC) Parameters for Iprobenfos Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | LC-Q-TOF/MS | mdpi.com |
| Column | ZORBAX SB-C18 (2.1 mm × 100 mm, 3.5 µm) | mdpi.com |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) & 0.1% formic acid in water | mdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
| Column Temp. | 40 °C | mdpi.com |
| Gradient Program | 0 min: 1%B, 3 min: 30%B, 6 min: 40%B, 9 min: 40%B, 15 min: 60%B, 19 min: 90%B, 23 min: 90%B, 23.01 min: 1%B | mdpi.com |
Optimizing chromatographic conditions is essential for achieving reliable and accurate results, especially in complex matrices like food and environmental samples. lcms.cz This process involves adjusting various parameters to maximize the separation between the analyte of interest and interfering matrix components.
Key areas of optimization include:
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique. mdpi.com Optimization of this step, such as adjusting the volume of hydration water or the type and volume of extraction solvent (e.g., acetonitrile), can significantly improve analyte recovery and reduce matrix effects before the sample is even introduced to the chromatograph. mdpi.commdpi.com
Column Selection: As previously mentioned, using columns with different stationary phase chemistries can resolve co-eluting peaks and mitigate matrix interference. shimadzu.com For UHPLC, factors like extracolumn dispersion and instrument dwell volume are critical and may require adjustment when transferring a method between different systems to ensure consistent separation. chromatographyonline.com
Mobile Phase and Gradient: In HPLC/UHPLC, the composition of the mobile phase and the gradient elution profile are fine-tuned to achieve the best peak shape and resolution for target compounds like iprobenfos. mdpi.commdpi.com
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is the definitive detector for the analysis of this compound, providing high selectivity and sensitivity. chemetrix.co.za Its primary advantage is the ability to differentiate the deuterated standard from the native analyte based on their mass-to-charge (m/z) ratio. The five deuterium (B1214612) atoms in this compound result in a mass that is 5 Daltons higher than that of iprobenfos, allowing for unambiguous detection even in complex samples. vulcanchem.com
Tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, is the gold standard for quantitative analysis of trace-level contaminants. mdpi.com This technique involves two stages of mass analysis. First, a specific precursor ion (or parent ion) for the target analyte is selected. This ion is then fragmented through collision-induced dissociation (CID), and one or more specific product ions (or daughter ions) are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to very low detection limits. thermofisher.comhtslabs.com
For iprobenfos, specific precursor-to-product ion transitions are monitored for quantification and confirmation. This compound, as the internal standard, will have its own unique set of transitions with a corresponding mass shift.
Table 3: Example of MS/MS Transitions for Iprobenfos
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Iprobenfos | 11.54 | 204.07 | 122.04 | 15 | Quantitation |
| Iprobenfos | 11.54 | 218.89 | 182.91 | 15 | Confirmation |
Data sourced from a pesticide analysis compendium. The transitions for this compound would be shifted by +5 Da. thermofisher.comthermoscientific.com
High-Resolution Accurate Mass (HRAM) spectrometry, utilizing technologies like Orbitrap and Quadrupole Time-of-Flight (QTOF), offers an alternative and powerful approach for analyte detection. mdpi.com Unlike tandem MS which targets specific transitions, HRAM instruments measure the mass of ions with extremely high precision (typically with mass errors below 5 ppm, and often below 1 ppm). vulcanchem.com This allows for the determination of a compound's elemental formula, providing a very high degree of confidence in its identification. lcms.cz
A significant advantage of HRAM is its ability to perform non-targeted, full-scan data acquisition. mdpi.com This means the instrument collects data for all ions within a specified mass range, allowing for retrospective analysis of samples for compounds that were not initially targeted, without needing to re-inject the sample. mdpi.com This is particularly useful for screening studies and identifying unknown contaminants. lcms.czthermofisher.com Methods combining both GC and LC with QTOF-MS have been developed for the high-throughput screening of hundreds of pesticides, including iprobenfos, in a single run. mdpi.com
Table 4: High-Resolution Mass Spectrometry Data for Iprobenfos
| Analyte | Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Instrument |
|---|---|---|---|---|---|
| Iprobenfos | C₁₃H₂₁O₃PS | 289.1022 | 289.1021 | -0.1 | LC-Exactive Orbitrap |
| Iprobenfos | C₁₃H₂₁O₃PS | 289.10218 | 289.10218 | 0 | LC-QTOF/MS |
Data sourced from various pesticide analysis studies. The exact mass for this compound (C₁₃H₁₆D₅O₃PS) would be approximately 294.1336. mdpi.comthermofisher.com
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Direct Analysis in Real Time (DART))
The selection of an appropriate ionization source is crucial for achieving optimal sensitivity and specificity in the mass spectrometric analysis of this compound. Common atmospheric pressure ionization (API) techniques include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Direct Analysis in Real Time (DART).
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from analytes in solution at atmospheric pressure. utoronto.ca It is particularly well-suited for polar to moderately polar compounds and is often coupled with liquid chromatography (LC). utoronto.cavscht.cz In ESI, a high voltage is applied to a liquid passing through a capillary, causing the liquid to form a fine spray of charged droplets. utoronto.ca As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. utoronto.ca ESI is known for producing intact molecular ions, often as protonated molecules [M+H]+ or adducts with other cations present in the mobile phase. utoronto.cavscht.cz This characteristic is advantageous for the quantitative analysis of this compound, as it provides a strong signal corresponding to the molecular weight of the analyte.
Atmospheric Pressure Chemical Ionization (APCI) is another atmospheric pressure ionization method that is compatible with LC. emory.edu Unlike ESI, APCI involves the vaporization of the sample and solvent in a heated nebulizer. vscht.cz A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through chemical reactions. emory.edu APCI is generally suitable for a wide range of compounds, including those with lower polarity, and can handle higher flow rates than ESI. vscht.cz However, it can sometimes lead to more fragmentation than ESI, which might be a consideration for the analysis of this compound if a specific fragment ion is not targeted for quantification.
Direct Analysis in Real Time (DART) represents a more recent advancement in ambient ionization techniques, allowing for the direct analysis of samples in their native state with minimal or no preparation. utoronto.calcms.cz DART utilizes a stream of heated, excited-state gas (typically helium) to desorb and ionize analytes from a surface. utoronto.calcms.cz The ionization mechanism is similar to APCI, involving gas-phase ion-molecule reactions. lcms.cz A key advantage of DART is its speed, making it suitable for high-throughput screening. lcms.czlcms.cz For the analysis of this compound, DART could offer a rapid method for detecting its presence on surfaces or in simple matrices, complementing more traditional chromatographic methods. lcms.cz
| Ionization Technique | Principle | Typical Analytes | Key Advantages |
| Electrospray Ionization (ESI) | Forms ions from solution via a high-voltage-induced spray. utoronto.ca | Polar to moderately polar compounds. vscht.cz | Soft ionization, produces intact molecular ions. utoronto.cavscht.cz |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes vaporized sample via corona discharge and chemical reactions. emory.edu | Wide range of compounds, including less polar ones. vscht.cz | Handles high flow rates, versatile. vscht.cz |
| Direct Analysis in Real Time (DART) | Desorbs and ionizes analytes directly from a surface using excited gas. utoronto.calcms.cz | Small, moderately polar compounds. utoronto.ca | Rapid, minimal sample preparation. lcms.cz |
Method Validation and Quality Assurance in this compound Analytical Research
To ensure the reliability and accuracy of analytical data, methods for the determination of this compound must undergo rigorous validation. mdpi.commdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iaea.org Key parameters assessed during validation include linearity, precision, accuracy, limits of detection and quantification, and selectivity. mdpi.commdpi.comut.ee
Linearity, Dynamic Range, and Calibration Curve Construction
The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ut.ee This is typically evaluated by constructing a calibration curve. To do this, a series of standard solutions containing known concentrations of this compound are analyzed. The instrument's response is then plotted against the corresponding concentration, and a linear regression is performed.
The dynamic range is the concentration interval over which the method is accurate and linear. stackwave.com It extends from the limit of quantification (LOQ) to the upper concentration level where the response starts to deviate from linearity. ut.ee A wide linear dynamic range is desirable as it allows for the quantification of this compound over a broad concentration spectrum without the need for sample dilution. thermofisher.com For many analytical methods, a correlation coefficient (r²) greater than 0.99 is considered indicative of good linearity. researchgate.net
| Validation Parameter | Description | Common Acceptance Criteria |
| Linearity (r²) | The degree to which the method's response is proportional to the analyte concentration. ut.ee | r² > 0.99 researchgate.net |
| Dynamic Range | The concentration range over which the method is accurate and linear. stackwave.com | Should cover the expected analyte concentrations in samples. stackwave.com |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that produces a signal with an S/N of 3:1, and the LOQ as the concentration with an S/N of 10:1. researchgate.net For multi-residue methods, the LOQ for various pesticides can range from 0.1 to 50 µg/kg, depending on the analyte and matrix. mdpi.comresearchgate.net
| Parameter | Description | Common Method of Determination |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. nih.gov | Signal-to-Noise Ratio (S/N) of 3:1. researchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely quantified. nih.gov | Signal-to-Noise Ratio (S/N) of 10:1. researchgate.net |
Evaluation of Selectivity and Specificity in Complex Sample Analysis
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as matrix components or other analytes. msu.eduSpecificity is the ultimate form of selectivity, implying that the method produces a response for only the analyte of interest. chemetrix.co.za
In the context of analyzing this compound in complex matrices like food or environmental samples, high selectivity is crucial to avoid interferences that could lead to inaccurate results. lcms.cz The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for this compound. The presence of these specific transitions at the correct retention time provides a high degree of confidence in the identification and quantification of the analyte. lcms.cz The analysis of blank matrix samples is also performed to ensure that no endogenous compounds interfere with the detection of this compound. mdpi.com
Research Applications in Environmental Fate Studies of Iprobenfos Utilizing Iprobenfos D5 As a Tracer
Elucidation of Environmental Degradation Pathways of Iprobenfos (B1672157)
The use of Iprobenfos-d5 is instrumental in understanding how Iprobenfos breaks down in the environment under different conditions. By introducing the labeled compound into controlled experimental setups, scientists can accurately follow its transformation, distinguishing it from the non-labeled compound and any background levels that may exist. vulcanchem.com
Aerobic and Anaerobic Transformation Processes in Soil Systems
The degradation of pesticides in soil is a critical factor in determining their environmental impact. Studies on the transformation of pesticides like Iprobenfos are conducted under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions to simulate different soil environments. doc.govfao.orgepa.gov Research indicates that microbial degradation is a primary factor in the breakdown of Iprobenfos in aqueous systems, which can be extrapolated to moist soil environments. researchgate.netkoreascience.kr For instance, the half-life of Iprobenfos in aqueous systems, largely due to microbial action, has been reported to be 5.7 days. researchgate.netkoreascience.kr The rate of these transformations can be influenced by soil properties such as organic carbon content, pH, and microbial biomass. fao.org Utilizing this compound in such studies allows for precise measurement of degradation rates and the identification of transformation products under varied soil conditions. vulcanchem.com
Hydrolytic and Photolytic Degradation Mechanisms in Aquatic Environments
In aquatic environments, pesticides undergo degradation through hydrolysis (reaction with water) and photolysis (breakdown by light). nih.gov The rate of hydrolysis of Iprobenfos is influenced by temperature and pH. researchgate.netkoreascience.krherts.ac.uk For example, the hydrolysis half-life of Iprobenfos is 276 days at 20°C and pH 7, but this rate is sensitive to pH changes, with half-lives of 261 days at pH 5 and 253 days at pH 9 at 25°C. herts.ac.uk Photolytic degradation is also a significant pathway, with a reported half-life of 9 days at pH 7 in natural water. herts.ac.uk The use of this compound allows for the precise tracking of these degradation processes, helping to differentiate between the parent compound and its breakdown products in water samples. vulcanchem.com
Table 1: Hydrolytic and Photolytic Degradation of Iprobenfos
| Degradation Process | Condition | Half-life (DT₅₀) | Source |
| Hydrolysis | 20°C, pH 7 | 276 days | herts.ac.uk |
| Hydrolysis | 25°C, pH 5 | 261 days | herts.ac.uk |
| Hydrolysis | 25°C, pH 9 | 253 days | herts.ac.uk |
| Aqueous Photolysis | pH 7 | 9 days | herts.ac.uk |
| Microbial Degradation (Aqueous) | 28°C | 5.7 days | researchgate.netkoreascience.kr |
Identification and Characterization of Iprobenfos Degradation Products and Metabolites
A key application of this compound is in the identification and characterization of the various degradation products and metabolites that form as Iprobenfos breaks down. vulcanchem.com The distinct mass of the deuterated tracer enables the use of mass spectrometry techniques to separate and identify these novel compounds from the original pesticide. vulcanchem.comcardiff.ac.uk This is crucial for a comprehensive risk assessment, as the toxicity of these breakdown products can sometimes be higher than the parent compound. nih.gov While specific degradation products of Iprobenfos are not detailed in the provided search results, the methodology of using isotopically labeled compounds is a standard and effective approach for such investigations. nih.govnih.gov
Transport and Distribution Dynamics of Iprobenfos in Environmental Compartments
Understanding how Iprobenfos moves and accumulates in different parts of the environment is essential for predicting its potential impact. This compound serves as an invaluable tool for tracking these transport and distribution dynamics. vulcanchem.com
Sorption and Desorption Kinetics in Soil and Sediment Matrices
The extent to which a pesticide binds to soil and sediment particles (sorption) and is subsequently released (desorption) significantly influences its mobility and availability in the environment. mdpi.comekb.egpjoes.com The Freundlich adsorption coefficient (K), a measure of sorption capacity, for Iprobenfos has been found to range from 0.98 to 2.2 in different soil types. koreascience.kr This classifies Iprobenfos as having moderately mobile potential. koreascience.kr The sorption process is often rapid, reaching equilibrium within a few hours. uniba.itmdpi.com By using this compound, researchers can precisely measure the rates of sorption and desorption, providing critical data for models that predict the environmental fate of the pesticide. vulcanchem.com
Table 2: Soil Sorption and Mobility of Iprobenfos
| Parameter | Value Range | Mobility Classification | Source |
| Freundlich Adsorption Coefficient (K) | 0.98 - 2.2 | Moderately Mobile | koreascience.kr |
Leaching Potential and Groundwater Contamination Research
The potential for a pesticide to move through the soil profile and contaminate groundwater is a major environmental concern. mdpi.comresearchgate.net Iprobenfos has a moderate leaching potential. mdpi.com This is attributed to its higher water solubility and lower affinity for soil adsorption, which can lead to it being washed down with runoff into water bodies. mdpi.com Studies have detected Iprobenfos residues in groundwater, indicating its potential to leach. mdpi.com The use of this compound in controlled lysimeter or field studies can provide quantitative data on its leaching potential, helping to assess the risk of groundwater contamination under various agricultural and environmental conditions. vulcanchem.commdpi.com
Volatilization and Atmospheric Transport Studies
Volatilization is a significant pathway for the dissipation of pesticides from soil and water surfaces into the atmosphere, potentially leading to atmospheric transport and deposition in non-target areas. mdpi.comscirp.org The rate of volatilization is influenced by a pesticide's chemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental conditions like temperature and soil moisture. mdpi.comepa.gov
Factors that influence the volatilization of pesticides from soil include:
Soil properties: Texture, organic matter content, and moisture levels can affect the adsorption and movement of the pesticide. mdpi.com
Environmental conditions: Temperature, wind speed, and rainfall play a significant role. mdpi.com
Pesticide properties: Vapor pressure and water solubility are key determinants. env.go.jp
Persistence and Half-Life Determination Across Diverse Environmental Matrices
The persistence of a pesticide in the environment is a key factor in its potential to cause long-term ecological effects. The half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate, is a standard measure of persistence. nih.gov this compound serves as a critical reference standard in studies designed to determine the half-life of Iprobenfos in various environmental compartments like soil and water. vulcanchem.com By using isotope dilution techniques with mass spectrometry, researchers can accurately quantify the concentration of Iprobenfos over time, even at very low levels, and compensate for matrix effects during analysis. vulcanchem.com
The persistence of Iprobenfos is influenced by several factors, including pH, temperature, and microbial activity. mdpi.comepa.gov In aquatic environments, hydrolysis can be a major degradation pathway. epa.gov For instance, the half-life of a similar pesticide, iprodione, is significantly shorter in neutral or basic aquatic systems compared to acidic ones. epa.gov
Recent research on the fate of Iprobenfos in rice cultivation environments demonstrated a rapid decline in its concentration in both paddy and drain water shortly after application. jksee.or.kr However, the study also suggested that runoff could potentially affect nearby stream water within seven days post-application. jksee.or.kr The half-life of Iprobenfos in soil is also a critical parameter, with studies on other fungicides showing that dissipation rates can vary significantly depending on whether the study is conducted in the field or in a greenhouse. researchgate.net
The following table summarizes reported half-life data for Iprobenfos in different environmental matrices.
| Environmental Matrix | Condition | Half-Life (DT₅₀) | Reference |
| Natural Water | - | 6.9 days | herts.ac.uk |
| Pure Water | - | 11.6 days | herts.ac.uk |
| Water | pH 5, 25 °C | 261 days | herts.ac.uk |
| Water | pH 7, 20 °C | 276 days | herts.ac.uk |
| Water | pH 9, 25 °C | 253 days | herts.ac.uk |
| Soil (Tanaka's) | - | 2-37 days | google.com |
This table is interactive. Click on the headers to sort the data.
Research Applications in Metabolic Fate Studies of Iprobenfos Utilizing Iprobenfos D5 As a Tracer
Investigation of Biotransformation Pathways in Model Biological Systems
The use of Iprobenfos-d5 facilitates detailed investigations into how iprobenfos (B1672157) is transformed within different biological environments. By introducing the labeled compound, scientists can follow its journey and identify the resulting metabolic products. vulcanchem.com
Microbial Degradation and Biotransformation in Soil Microorganisms
Soil microorganisms play a significant role in the environmental degradation of pesticides. mdpi.com Studies have shown that iprobenfos is primarily degraded by microorganisms in aqueous systems and soil. mdpi.comresearchgate.net The use of this compound in soil microcosm studies enables precise tracking of its degradation by native microbial populations. This helps in identifying the specific microorganisms responsible for the breakdown of the fungicide and the resulting degradation products. For instance, research has identified strains like Pseudomonas putida as being involved in the microbial degradation of iprobenfos. researchgate.net Comparing the degradation rates in sterile versus non-sterile soil highlights the critical role of microbes in this process. nih.gov Such studies are essential for determining the environmental persistence and fate of iprobenfos. vulcanchem.com
In Vitro and In Vivo (Non-Human) Metabolic Studies in Model Organisms
To understand the metabolic fate of iprobenfos in animals, in vitro and in vivo studies are conducted using model organisms. nih.gov this compound is an invaluable tool in these investigations, allowing for the detailed tracking of its absorption, distribution, metabolism, and excretion (ADME). nih.gov In vitro studies often utilize cell lines or tissue preparations to investigate metabolic pathways at a cellular level. nih.gov In vivo studies in organisms such as rodents or fish provide a comprehensive picture of how the compound is processed within a whole biological system. nih.govresearchgate.net The use of stable isotope-labeled compounds in these studies helps to elucidate complex metabolic pathways and identify metabolites, which is crucial for assessing potential toxicity. nih.gov
Identification and Structural Elucidation of Metabolites
A primary application of this compound is in the identification and structural characterization of the metabolites of iprobenfos. accustandard.com The distinct mass of the deuterated label simplifies the process of distinguishing metabolites from the parent compound and endogenous molecules in complex biological samples. vulcanchem.com
Advanced Chromatographic Separation and Mass Spectrometric Identification
| Analytical Technique | Application in this compound Metabolite Studies |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of volatile metabolites of iprobenfos. The mass spectrometer identifies the deuterated metabolites based on their unique mass-to-charge ratio and fragmentation patterns. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of a wide range of metabolites with varying polarities. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions, aiding in their definitive identification. mdpi.commdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of both the parent ion and its fragments, enabling the confident determination of the elemental composition of unknown metabolites. ijpras.comthermofisher.com |
Comparative Studies and Isotopic Effects in Iprobenfos D5 Research
Comparison of Iprobenfos-d5 Analytical Performance with Non-Deuterated Standards
In the quantitative analysis of pesticides, the use of isotopically labeled internal standards is a critical technique for achieving high accuracy and precision, especially when dealing with complex matrices like environmental or biological samples. nih.gov this compound, as the deuterated analogue of the fungicide iprobenfos (B1672157), serves as an ideal internal standard for mass spectrometry (MS) based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). vulcanchem.com
The primary advantage of using this compound over a non-deuterated standard lies in its ability to compensate for variations during sample preparation and analysis. nih.gov Because this compound is chemically and physically almost identical to the non-deuterated target analyte, it experiences similar losses during extraction, cleanup, and injection. vulcanchem.com However, due to the five deuterium (B1214612) atoms, it has a distinct molecular weight, allowing it to be separately detected by the mass spectrometer. vulcanchem.com This mass difference, typically 5 Daltons higher for this compound, prevents signal overlap with the native compound. vulcanchem.com
By adding a known amount of this compound to a sample at the beginning of the analytical workflow, the ratio of the native analyte's signal to the internal standard's signal can be used for quantification. This isotope dilution technique effectively corrects for matrix effects—the suppression or enhancement of ionization caused by co-extracted sample components—and variations in instrument response, leading to significantly improved data quality. vulcanchem.comresearchgate.net Studies using other deuterated organophosphate standards have demonstrated excellent performance, showing strong correlations with their target analytes and improved recovery rates. While the chromatographic behavior of this compound closely mirrors that of iprobenfos, slight differences in retention time can sometimes be observed depending on the specific chromatographic conditions. vulcanchem.com
Table 1: Comparison of Analytical Parameters for Iprobenfos and this compound
| Parameter | Non-Deuterated Iprobenfos | This compound | Rationale for Performance Difference |
| Primary Use | Target analyte for quantification | Internal Standard | Used as a reference to correct for analytical variability. nih.gov |
| Molecular Weight | ~288.3 g/mol | ~293.3 g/mol | Increased mass due to the substitution of 5 Hydrogen atoms with Deuterium. vulcanchem.com |
| Mass Spectrometry (m/z) | Distinct m/z ratio | Distinct m/z ratio, +5 Da vs. native | The mass difference allows for clear differentiation from the analyte in MS analysis. vulcanchem.com |
| Chromatographic Retention | Co-elutes with deuterated form | Co-elutes with native form | Nearly identical chemical properties result in similar chromatographic behavior. vulcanchem.com |
| Matrix Effect Correction | Subject to matrix effects | Corrects for matrix effects | By tracking the signal ratio, analyte suppression or enhancement can be normalized. researchgate.net |
| Recovery in Complex Matrix | Can be low and variable | High and consistent (when used to correct) | Compensates for losses during sample extraction and processing. nih.govresearchgate.net |
Assessment of Potential Kinetic Isotope Effects on Environmental Fate and Metabolic Pathways
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-limiting step of a metabolic or degradation pathway. unam.mx
In the context of this compound, the KIE provides a powerful tool for investigating its environmental fate and biotransformation. vulcanchem.com By comparing the degradation rates and metabolite profiles of this compound and its non-deuterated counterpart, researchers can gain insights into the specific reaction mechanisms involved in its breakdown. semanticscholar.org For instance, if a metabolic pathway involves the cleavage of a C-H bond that is deuterated in this compound, the rate of that specific transformation may be reduced. juniperpublishers.com
This can sometimes result in "metabolic switching," where the organism redirects the compound through an alternative metabolic route that does not involve breaking the strengthened C-D bond. juniperpublishers.comnih.gov Studying these changes helps to identify the primary and secondary metabolic pathways with greater confidence. vulcanchem.com Similarly, in environmental persistence studies, the KIE can help differentiate between various degradation processes, such as photodegradation or microbial degradation, by observing isotopic fractionation. semanticscholar.org While the metabolites formed from the deuterated and non-deuterated parent compounds are generally identical (apart from the deuterium label), their relative amounts can change, providing valuable information on the underlying biochemical processes. juniperpublishers.com
Table 2: Illustrative Impact of Kinetic Isotope Effect on Iprobenfos Degradation
| Parameter | Iprobenfos (Non-Deuterated) | This compound | Implication of Kinetic Isotope Effect (KIE) |
| Degradation Half-Life (t½) | X days | > X days | Slower degradation due to the stronger C-D bond if C-H/C-D bond cleavage is the rate-limiting step. juniperpublishers.com |
| Primary Metabolite (M1) Formation | 100% (Relative Rate) | < 100% | The metabolic pathway leading to M1 is slowed by the KIE. |
| Secondary Metabolite (M2) Formation | 100% (Relative Rate) | > 100% | Potential "metabolic switching" to an alternative pathway that does not involve C-D bond cleavage. juniperpublishers.comnih.gov |
| Use in Pathway Elucidation | Serves as the baseline | Serves as a mechanistic probe | Comparing metabolite ratios helps to identify rate-limiting steps and alternative biotransformation routes. vulcanchem.comnih.gov |
Future Directions and Emerging Research Avenues for Iprobenfos D5
Integration with Advanced Computational Modeling for Environmental and Metabolic Prediction
The future of risk assessment for agrochemicals lies in the synergy between empirical data and predictive computational models. Iprobenfos-d5 is positioned to play a crucial role in validating and refining these in silico tools.
Computational methods are increasingly used to predict the metabolism of xenobiotics like iprobenfos (B1672157). nih.gov These models aim to identify potential sites of metabolism (SOMs) on a molecule and predict the resulting metabolites. nih.govchemrxiv.org For instance, models can be based on artificial neural networks, data mining of biotransformation databases, or quantum mechanical calculations of atom reactivity. nih.gov By conducting metabolic studies using this compound, researchers can generate precise experimental data on its biotransformation pathways. vulcanchem.com This empirical data is invaluable for training and validating the accuracy of predictive metabolism software, ensuring the models more closely reflect real-world biological transformations.
Similarly, computational models are used to predict the environmental fate of pesticides, such as their persistence in soil and water and their potential for bioaccumulation. tarbaweya.orgresearchgate.netwhiterose.ac.uk Toxicokinetic models, for example, can predict chemical concentrations in the tissues of organisms. researchgate.net Data generated using this compound in controlled environmental fate studies can serve as a benchmark to calibrate and verify the outputs of these environmental models. This integration leads to more reliable predictions of the environmental concentrations and impacts of the parent compound, iprobenfos.
Table 1: Computational Modeling Approaches for Agrochemicals
| Model Type | Application | Role of this compound |
|---|---|---|
| Site of Metabolism (SOM) Predictors | Identifies atoms or bonds most likely to be modified by metabolic enzymes. nih.govchemrxiv.org | Provides experimental data to validate and refine model accuracy. vulcanchem.com |
| Metabolite Enumeration Systems | Predicts the structures of potential metabolites based on known biotransformation rules. nih.gov | Helps confirm the identity of predicted metabolites and discover novel pathways. vulcanchem.com |
| Toxicokinetic Models | Predicts the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism. researchgate.net | Offers precise quantification to parameterize and validate model predictions. |
| Environmental Fate Models (e.g., PRZM-EXAMS) | Estimates pesticide runoff and concentration in surface water over time. ppqs.gov.in | Provides accurate data from leaching or runoff experiments to improve model calibration. |
Development of Novel High-Throughput Analytical Platforms for this compound Analysis
The demand for faster and more efficient analysis of pesticide residues in food and environmental samples is driving the development of high-throughput screening (HTS) platforms. lcms.cz These platforms often rely on automated sample preparation and rapid analytical techniques that minimize or eliminate chromatographic separation. lcms.czthermofisher.comgcms.cz
One promising technique is Direct Analysis in Real Time (DART) mass spectrometry, which allows for the rapid analysis of samples with minimal preparation. lcms.cz Coupling DART with high-resolution mass spectrometry (HRAM) enhances the ability to identify unknown substances quickly. lcms.cz In such HTS workflows, this compound is an ideal internal standard. Its use can compensate for matrix effects and variations in ionization efficiency, which are significant challenges in direct analysis methods, thereby ensuring data accuracy and reproducibility. resolvemass.calcms.cz
Furthermore, advancements in laboratory automation, including robotic systems for sample extraction and cleanup like Accelerated Solvent Extraction (ASE) and automated Solid Phase Extraction (SPE), are becoming more common. thermofisher.comshimadzu.com Integrating this compound at the beginning of these automated workflows allows for comprehensive correction for analyte loss at every step, from extraction to final analysis. europa.eu
Table 2: Emerging High-Throughput Analytical Technologies
| Technology | Description | Advantage for this compound Analysis |
|---|---|---|
| Direct Analysis in Real Time (DART)-MS | An ambient ionization technique that analyzes samples directly with little to no preparation. lcms.cz | Enables rapid screening; this compound corrects for matrix-induced ionization suppression or enhancement. lcms.czresolvemass.ca |
| Automated SPE/QuEChERS | Robotic systems that automate the sample cleanup and extraction process for many samples simultaneously. thermofisher.comgcms.cz | This compound tracks and corrects for procedural losses throughout the automated workflow. europa.eu |
| High-Resolution Mass Spectrometry (HRAM) | Provides highly accurate mass measurements, improving confidence in compound identification. lcms.cz | The distinct mass difference between this compound and the native analyte allows for clear differentiation and accurate quantification. vulcanchem.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller column particles to achieve faster separations and higher resolution compared to conventional HPLC. htslabs.com | Reduces analytical run times, increasing sample throughput while maintaining robust quantification with this compound. |
Expanded Applications in Multi-Omics Research (e.g., Metabolomics, Flux Analysis)
The frontier of biological research is moving towards a systems-level understanding through multi-omics approaches, which integrate data from genomics, proteomics, transcriptomics, and metabolomics. omicstutorials.comnih.gov Stable isotope-labeled standards like this compound are powerful tools in this domain, particularly in metabolomics and metabolic flux analysis (fluxomics). isotope.comnih.gov
In metabolomics studies, this compound can be used to investigate the metabolic impact of the parent fungicide on an organism. vulcanchem.comisotope.com By treating a biological system (e.g., a soil microbe or plant) with iprobenfos and using this compound as an internal standard for mass spectrometry, researchers can accurately quantify changes in the organism's metabolome. This helps to identify metabolic pathways disrupted by the fungicide and can aid in biomarker discovery. isotope.comacs.org
Metabolic flux analysis takes this a step further by using isotope tracers to quantify the rates (fluxes) of metabolic pathways in real-time. nih.govbiorxiv.org While fluxomics typically uses tracers like ¹³C-glucose to track the flow of carbon through central metabolism, deuterated standards play a critical supporting role. creative-proteomics.com this compound can serve as a crucial internal standard for accurately quantifying the concentrations of iprobenfos metabolites that are identified in these complex experiments, ensuring the quantitative data that feeds into flux models is robust. nih.gov The integration of real-time metabolomics with other omics data promises a holistic view of how organisms respond to chemical stressors. omicstutorials.com
Standardization of Deuterated Internal Standard Usage in Global Agrochemical Monitoring Programs
Effective global trade and food safety depend on harmonized regulations and reliable, comparable analytical data across different countries. fao.org National and international bodies, such as the European Union, have established guidance documents for pesticide residue analysis that recommend or require the use of internal standards to ensure data quality. europa.eueurl-pesticides.eu
The use of isotopically labeled internal standards, particularly deuterated standards, is highlighted as a key practice for compensating for matrix effects and procedural losses, which is essential for accuracy in complex food and environmental matrices. lcms.czeuropa.eu However, guidelines also caution that the stability of the deuterium (B1214612) label must be considered, as H-D exchange can potentially influence results. europa.eueurl-pesticides.euhilarispublisher.com
Future efforts will likely focus on the broader standardization and adoption of specific deuterated internal standards, like this compound, in routine national and international monitoring programs. fao.org Japan's pesticide residue monitoring program already provides an example of this, utilizing a suite of deuterated standards, including Iprobenfos-d7, for multi-residue analysis. dubudisk.com Establishing a consensus on which deuterated standards to use for specific agrochemicals would enhance the comparability of data generated by laboratories worldwide. This standardization is a critical step toward creating a more unified global framework for monitoring agrochemical residues, ensuring food safety, and facilitating international trade. fao.org
Q & A
(Basic) What are the established protocols for synthesizing and characterizing Iprobenfos-d5 to ensure isotopic purity?
Answer:
Synthesis of deuterated compounds like this compound requires rigorous validation of isotopic purity. Key steps include:
- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) in multi-step synthesis, monitored via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic labeling efficiency .
- Purity Assessment : Employ high-resolution MS to distinguish between isotopic peaks and impurities. Quantify deuterium content using isotopic abundance ratios (e.g., via LC-HRMS) .
- Characterization : Provide full spectral data (¹H/¹³C NMR, IR) in supplementary materials, adhering to journal guidelines for novel compounds .
(Basic) How should researchers design experiments to validate this compound as an internal standard in mass spectrometry?
Answer:
Validation requires adherence to analytical guidelines:
- Calibration Curves : Spike this compound into analyte-free matrices at varying concentrations to assess linearity (R² > 0.99) and limit of detection (LOD) .
- Matrix Effects : Compare signal intensities in solvent vs. biological/environmental matrices to evaluate ion suppression/enhancement .
- Recovery Studies : Perform spike-and-recovery tests (e.g., 80–120% recovery acceptable) across multiple batches .
(Advanced) What strategies resolve spectral interference when using this compound in complex biological matrices?
Answer:
- Chromatographic Separation : Optimize LC gradients to elute this compound away from endogenous compounds. Use columns with smaller particle sizes (e.g., 1.7 µm) for higher resolution .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isotopic clusters from background noise .
- Data Processing : Apply spectral deconvolution algorithms (e.g., XCMS, MZmine) to isolate target ion signals .
(Advanced) How can discrepancies in recovery rates of this compound across extraction methods be systematically analyzed?
Answer:
- Comparative Design : Test parallel extractions (e.g., QuEChERS, SPE, liquid-liquid) under controlled conditions. Use ANOVA to identify statistically significant differences .
- Root-Cause Analysis : Investigate pH, solvent polarity, and matrix composition impacts on recovery. Document deviations using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) .
- Meta-Analysis : Aggregate published recovery data to identify trends or methodological gaps .
(Basic) What statistical methods quantify deuterium incorporation efficiency in this compound synthesis?
Answer:
- Isotopic Enrichment : Calculate using the formula: Enrichment (%) = (D/(D+H)) × 100, derived from MS isotopic peak intensities .
- Regression Models : Apply linear regression to correlate precursor deuteration levels with final product incorporation .
(Advanced) How should researchers adjust for isotopic effects of this compound in enzymatic assay kinetics?
Answer:
- Kinetic Isotope Effects (KIE) : Measure reaction rates (kₐᵦₛ) for deuterated vs. non-deuterated analogs. Use Arrhenius plots to quantify KIE .
- Computational Modeling : Apply density functional theory (DFT) to predict bond vibrational changes affecting enzyme-substrate interactions .
(Basic) What are the best practices for storing this compound to ensure stability in long-term studies?
Answer:
- Storage Conditions : Keep in amber vials at −20°C under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor purity via HPLC-MS quarterly .
(Advanced) How can multi-omics data assess environmental impacts of this compound degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
